The synthesis of 2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one] typically involves multi-step organic reactions. The following steps outline a general approach to its synthesis:
The precise conditions (temperature, solvent, catalysts) and reagents used can vary based on specific methodologies reported in literature.
The molecular structure of 2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one] can be represented using various structural formulas:
COc1ccc(cc1)N2CCN(CC2)c3ccc(cc3)N4C=NN(CCC(=O)C)C4=O
InChI=1S/C23H27N5O3/c1-18(29)11-12-28-23(30)27(17-24-28)21-5-3-19(4-6-21)25-13-15-26(16-14-25)20-7-9-22(31-2)10-8-20/h3-10,17H,11-16H2,1-2H3
The structure features a triazole ring linked to a piperazine group and a methoxy-substituted phenyl ring. The presence of the oxobutyl side chain enhances its pharmacological properties.
Chemical reactions involving this compound may include:
These reactions are essential for understanding the reactivity and potential applications of the compound in various chemical contexts.
The mechanism of action for 2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one] is not fully elucidated but may involve:
Research into its pharmacodynamics and pharmacokinetics could provide further insights into its therapeutic potential.
The physical and chemical properties of 2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one] include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 421.49 g/mol |
Appearance | Solid (neat form) |
Solubility | Soluble in organic solvents |
Stability | Short shelf life |
These properties are crucial for determining the handling and storage requirements for this compound.
The scientific applications of 2-[2-(3-Oxobutyl)]-4-{4-[4-(4-methoxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one] are diverse:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2